3-Methoxybutyl 2-bromohexanoate
Description
3-Methoxybutyl 2-bromohexanoate is an ester derivative of 2-bromohexanoic acid, where the hydroxyl group of the acid is replaced by a 3-methoxybutyl group. Its molecular formula is C₁₁H₂₁BrO₃ (estimated molecular weight: ~281 g/mol). This compound is characterized by a bromine atom at the β-position of the hexanoate chain, making it reactive in nucleophilic substitution reactions. It is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira reactions) to introduce functionalized alkyl chains into target molecules .
Properties
CAS No. |
5448-55-5 |
|---|---|
Molecular Formula |
C11H21BrO3 |
Molecular Weight |
281.19 g/mol |
IUPAC Name |
3-methoxybutyl 2-bromohexanoate |
InChI |
InChI=1S/C11H21BrO3/c1-4-5-6-10(12)11(13)15-8-7-9(2)14-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
HBGBPIVWUKDCEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OCCC(C)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of 3-Methoxybutyl 2-Bromohexanoate and Analogues
Physicochemical Properties
- Volatility: Methyl and ethyl esters exhibit higher volatility (e.g., methyl 2-bromohexanoate: BP ~150–160°C) compared to 3-methoxybutyl derivatives (BP estimated >200°C) due to larger molecular size .
- Lipophilicity: The 3-methoxybutyl group enhances lipophilicity (logP ~3.5), favoring membrane permeability in bioactive compounds, whereas phenoxyacetate analogs are less lipophilic (logP ~2.8) .
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